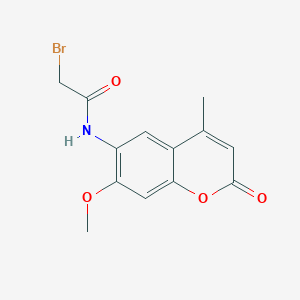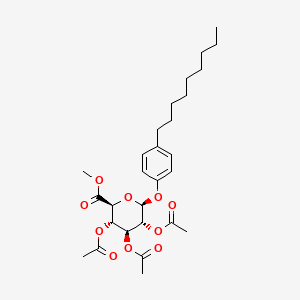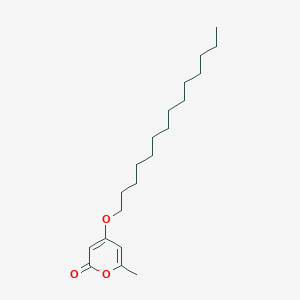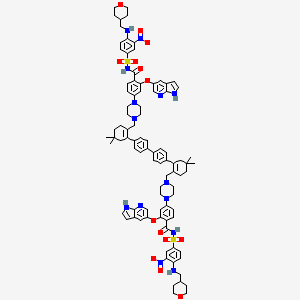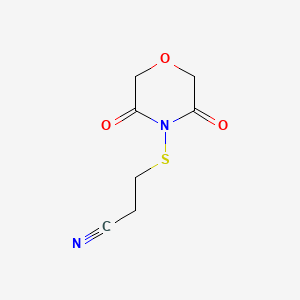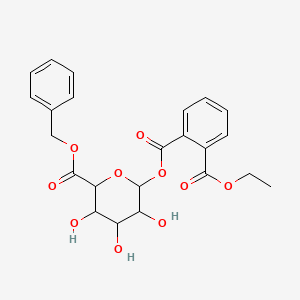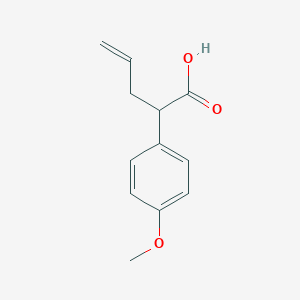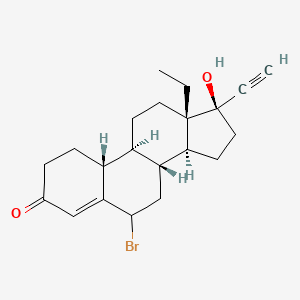
6-Bromo Norgestrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo Norgestrel is a synthetic derivative of Norgestrel, a well-known progestin used in hormonal contraceptives. The compound is characterized by the presence of a bromine atom at the sixth position of the Norgestrel molecule. This modification imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo Norgestrel typically involves the bromination of Norgestrel. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically isolated as a light yellow powder.
Chemical Reactions Analysis
Types of Reactions
6-Bromo Norgestrel undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
6-Bromo Norgestrel has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in hormone-related research.
Medicine: Investigated for its potential use in developing new pharmaceutical agents, especially in the field of hormonal therapy.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-Bromo Norgestrel is similar to that of Norgestrel. It binds to progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge, thereby inhibiting ovulation and preventing pregnancy .
Comparison with Similar Compounds
Similar Compounds
Norgestrel: The parent compound, widely used in hormonal contraceptives.
Levonorgestrel: The active stereoisomer of Norgestrel, known for its high potency and effectiveness in emergency contraception.
Ethinyl Estradiol: Often used in combination with Norgestrel or Levonorgestrel in oral contraceptives.
Uniqueness of 6-Bromo Norgestrel
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents and a subject of interest in chemical research .
Properties
Molecular Formula |
C21H27BrO2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-6-bromo-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27BrO2/c1-3-20-9-7-15-14-6-5-13(23)11-17(14)19(22)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19?,20+,21+/m1/s1 |
InChI Key |
YUROODRLMZASPG-CNIXEMJCSA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(C[C@H]3[C@@H]1CC[C@]2(C#C)O)Br |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


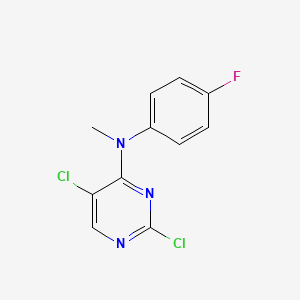
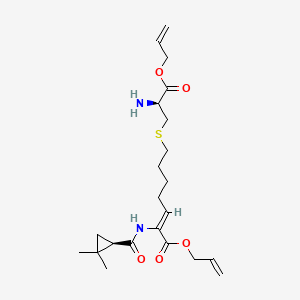
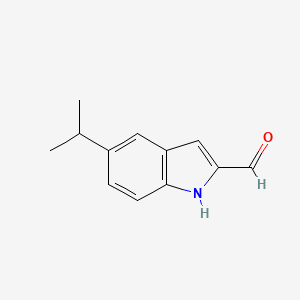
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
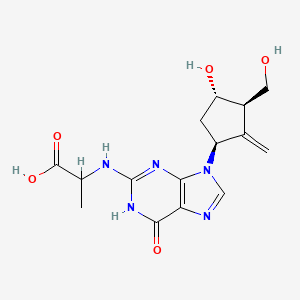
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

